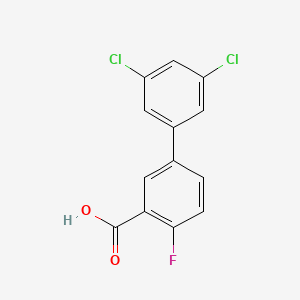

3',5'-Dichloro-4-fluoro-biphenyl-3-carboxylic acid

Description

Historical Context and Evolution of Biphenyl (B1667301) Derivatives in Medicinal Chemistry and Materials Science

The journey of biphenyl derivatives in scientific exploration has been long and multifaceted. Initially, polychlorinated biphenyls (PCBs) were widely used in industrial applications due to their stability and insulating properties. However, their environmental persistence and toxicity led to a ban on their production in many countries. This prompted a shift in research towards the development of functionalized biphenyls with controlled properties and beneficial applications.

In medicinal chemistry, biphenyl derivatives have emerged as crucial structural motifs in a variety of therapeutic agents. researchgate.net Their ability to adopt a twisted conformation allows them to interact with biological targets in a specific manner. This has been exploited in the design of drugs for a range of diseases, including inflammatory conditions, cancer, and hypertension. ajgreenchem.com

Simultaneously, in the realm of materials science, biphenyl derivatives are valued for their unique optical and electronic properties. They are integral components in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers. 24chemicalresearch.comrsc.org The rigid nature of the biphenyl unit contributes to the thermal stability and mechanical strength of these materials.

Rationale for Strategic Halogenation (Dichloro, Fluoro) in Biphenyl Systems for Modulated Properties and Biological Activity

The strategic placement of halogen atoms on the biphenyl core is a powerful tool for fine-tuning the molecule's characteristics. Halogens, such as chlorine and fluorine, exert a profound influence on the electronic and conformational properties of the biphenyl system.

The introduction of chlorine and fluorine atoms can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. acs.org Fluorine, in particular, is often used to block metabolic pathways and improve the pharmacokinetic profile of drug candidates. The dichloro substitution pattern can enhance the potency of a compound by providing additional points of interaction with a target receptor or enzyme. This strategic halogenation allows for the modulation of a compound's biological activity, making it a key strategy in drug design. mdpi.com

In materials science, halogenation can influence the packing of molecules in the solid state, which in turn affects the material's electronic properties. rsc.org For instance, fluorination has been shown to lower the energy levels of organic semiconductors, which can be advantageous in the design of electronic devices. acs.org

Significance of 3',5'-Dichloro-4-fluoro-biphenyl-3-carboxylic Acid within the Class of Functionalized Biphenyls

This compound, with its specific substitution pattern, represents a unique entity within the broader class of functionalized biphenyls. The presence of two chlorine atoms on one phenyl ring and a fluorine atom on the other, coupled with a carboxylic acid group, suggests a molecule designed for specific interactions and properties. The carboxylic acid group provides a handle for further chemical modifications, such as esterification or amidation, allowing for its incorporation into larger molecular frameworks.

While extensive research on this specific compound is not widely published, its structure suggests potential applications as an intermediate in the synthesis of pharmaceuticals or advanced materials. The combination of di- and mono-halogenation on the two rings offers a distinct electronic and steric profile that could be exploited for targeted biological activity or specific material properties.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1261965-85-8 | C₁₃H₇Cl₂FO₂ | 299.10 |

| 4'-Fluorobiphenyl-3-carboxylic acid | 10540-39-3 | C₁₃H₉FO₂ | 216.21 |

| 3',5'-Difluorobiphenyl-4-carboxylic acid | 350682-84-7 | C₁₃H₈F₂O₂ | 234.20 |

Current Research Landscape and Identified Knowledge Gaps Pertaining to this compound

The current research landscape for this compound appears to be in its nascent stages. A thorough review of scientific literature and patent databases reveals a scarcity of studies specifically focused on this compound. This indicates a significant knowledge gap regarding its synthesis, characterization, and potential applications.

The lack of published data presents both a challenge and an opportunity for the scientific community. Key areas that warrant investigation include:

Synthesis: Development of efficient and scalable synthetic routes to access this compound.

Biological Activity: Screening for potential therapeutic applications, such as anticancer, anti-inflammatory, or antimicrobial activities.

Material Properties: Exploration of its utility in the development of novel liquid crystals, polymers, or electronic materials.

Structure-Activity Relationships: A systematic study of how the specific halogenation pattern influences its properties compared to other halogenated biphenyl carboxylic acids.

The limited information available underscores the need for foundational research to unlock the potential of this compound and to understand its place within the broader field of functionalized biphenyls.

Structure

3D Structure

Properties

IUPAC Name |

5-(3,5-dichlorophenyl)-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2FO2/c14-9-3-8(4-10(15)6-9)7-1-2-12(16)11(5-7)13(17)18/h1-6H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJWGWKEKAFEKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50691280 | |

| Record name | 3',5'-Dichloro-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50691280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261965-85-8 | |

| Record name | 3',5'-Dichloro-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50691280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 3 ,5 Dichloro 4 Fluoro Biphenyl 3 Carboxylic Acid

Established Synthetic Routes to Halogenated Biphenyl (B1667301) Carboxylic Acids

The construction of halogenated biphenyl carboxylic acids is a cornerstone of modern organic synthesis, with several robust methods available to chemists. These strategies are crucial for creating the central structural motif of the target compound.

Palladium-Catalyzed Cross-Coupling Strategies, including Suzuki-Miyaura Reaction, for Biphenyl Core Formation

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, stand as the preeminent method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids or their esters. This reaction is highly valued for its functional group tolerance, mild reaction conditions, and generally high yields. The synthesis of polychlorinated biphenyls (PCBs) and their fluorinated analogues has been successfully achieved using this methodology. The coupling of chlorinated and/or fluorinated arylboronic acids with bromo- or iodobenzenes, in the presence of a palladium catalyst and a base, leads to the desired biphenyl structures in good to excellent yields. chemicalbook.comnih.gov

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biphenyl product and regenerate the catalyst. For the synthesis of sterically hindered biphenyls, such as those with multiple ortho-substituents, specialized phosphine (B1218219) ligands are often employed to enhance catalyst activity and prevent side reactions like dehalogenation.

Friedel-Crafts Acylation Approaches to Biphenyl Carboxylic Acid Precursors

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that can be employed to introduce an acyl group onto a biphenyl scaffold. This method is typically used to synthesize ketone precursors, which can then be further functionalized to the carboxylic acid. The reaction involves treating the biphenyl with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

While a powerful tool, the Friedel-Crafts acylation has limitations regarding substituted biphenyls. The presence of deactivating groups on the aromatic rings can hinder the reaction, and the regioselectivity can be challenging to control with multiple substitution patterns. Therefore, this approach is often more suitable for the synthesis of less complex biphenyl carboxylic acid precursors rather than the direct, highly substituted target molecule.

Considerations for Nucleophilic Aromatic Substitution in Fluorinated Biphenyl Systems

Nucleophilic aromatic substitution (SNA_r) offers an alternative pathway for the synthesis of fluorinated biphenyls. In this reaction, a nucleophile replaces a leaving group, typically a halide, on an aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

In the context of fluorinated biphenyl systems, the high electronegativity of fluorine can activate the aromatic ring towards nucleophilic attack. This can be a viable strategy for introducing substituents onto a pre-formed fluorinated biphenyl core. However, the regioselectivity of the substitution must be carefully considered, as multiple halogen substituents can lead to a mixture of products.

Specific Synthesis of 3',5'-Dichloro-4'-fluoro-biphenyl-3-carboxylic Acid

The most plausible and efficient synthetic route to 3',5'-Dichloro-4'-fluoro-biphenyl-3-carboxylic acid involves a Suzuki-Miyaura cross-coupling reaction between two key halogenated precursors.

Preparation of Halogenated Benzoic Acid and Phenylboronic Acid Precursors

The successful synthesis of the target molecule hinges on the availability of two critical building blocks: a halogenated benzoic acid derivative and a halogenated phenylboronic acid.

One potential precursor is 3-bromo-5-chlorobenzoic acid . This compound can serve as the source of the benzoic acid moiety in the final product.

The other essential precursor is 3,5-dichloro-4-fluorophenylboronic acid . The synthesis of this crucial reagent starts from a suitable halogenated benzene (B151609) derivative. A common starting material is 3,5-dichloro-4-fluorobromobenzene (CAS 17318-08-0). This compound can be prepared via a Sandmeyer reaction from 3,5-dichloro-4-fluoroaniline (B1294558) or through a multi-step synthesis starting from 2-fluoro-3-chloronitrobenzene. google.com

Once 3,5-dichloro-4-fluorobromobenzene is obtained, it can be converted to the corresponding boronic acid. This is typically achieved through a lithium-halogen exchange reaction with an organolithium reagent, such as n-butyllithium, at low temperatures, followed by quenching with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, and subsequent acidic workup.

A plausible synthetic scheme is outlined below:

Scheme 1: Proposed Synthesis of 3',5'-Dichloro-4'-fluoro-biphenyl-3-carboxylic Acid

graph TD A[3,5-dichloro-4-fluorobromobenzene] -->|1. n-BuLi 2. B(OR)₃ 3. H₃O⁺| B(3,5-dichloro-4-fluorophenylboronic acid); C[3-bromo-5-chlorobenzoic acid] --> D{Suzuki-Miyaura Coupling}; B --> D; D --> E[3',5'-Dichloro-4'-fluoro-biphenyl-3-carboxylic acid];

Optimization of Reaction Conditions for Coupling Reactions

The efficiency of the Suzuki-Miyaura coupling for the synthesis of polychlorinated and fluorinated biphenyls is highly dependent on the reaction conditions. Key parameters that require careful optimization include the choice of palladium catalyst, ligand, base, and solvent.

For sterically hindered substrates, such as the coupling of a di-ortho-substituted phenylboronic acid, the use of bulky and electron-rich phosphine ligands is often necessary to promote the reductive elimination step and prevent catalyst deactivation. Examples of such ligands include Buchwald-type biaryl phosphines.

The choice of base is also critical. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, Ba(OH)₂). The strength and solubility of the base can significantly impact the reaction rate and yield.

The solvent system typically consists of an organic solvent, such as toluene (B28343), dioxane, or DMF, mixed with an aqueous solution of the base. The temperature of the reaction is another important factor, with many Suzuki-Miyaura couplings being performed at elevated temperatures to ensure a reasonable reaction rate.

A systematic screening of these parameters is essential to identify the optimal conditions for the synthesis of 3',5'-Dichloro-4'-fluoro-biphenyl-3-carboxylic acid, maximizing the yield and minimizing the formation of byproducts such as homocoupled products. researchgate.netresearchgate.net

Control of Regiospecificity in Biphenyl Linkage Formation

The key challenge in the synthesis of 3',5'-Dichloro-4-fluoro-biphenyl-3-carboxylic acid lies in controlling the regiospecificity of the biphenyl linkage. In a Suzuki-Miyaura coupling, the relative reactivity of the halogen atoms on the dihalofluorobenzene ring and the steric and electronic effects of the substituents on both coupling partners play a crucial role in determining the site of the new carbon-carbon bond formation.

A potential synthetic route would involve the coupling of 1-bromo-3,5-dichloro-4-fluorobenzene with 3-carboxyphenylboronic acid . In this scenario, the palladium catalyst would preferentially undergo oxidative addition to the more reactive carbon-bromine bond over the carbon-chlorine bonds. This selectivity is a well-established principle in palladium-catalyzed cross-coupling reactions, where the order of reactivity for halogens is generally I > Br > Cl > F.

The reaction would proceed as follows:

Table 1: Key Reagents for the Synthesis of this compound via Suzuki-Miyaura Coupling

| Reagent | Structure | Role |

| 1-Bromo-3,5-dichloro-4-fluorobenzene |  | Aryl halide coupling partner |

| 3-Carboxyphenylboronic acid |  | Organoboron coupling partner |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) |  | Catalyst for the cross-coupling reaction |

| Base (e.g., Na₂CO₃, K₂CO₃) |  | Activates the boronic acid for transmetalation |

| Solvent (e.g., Toluene, Dioxane/Water) | N/A | Reaction medium |

The steric hindrance around the halogen atoms can also influence the regioselectivity. In 1-bromo-3,5-dichloro-4-fluorobenzene, the bromine atom is flanked by a chlorine atom and a fluorine atom, while the chlorine atoms are flanked by a bromine and another chlorine or a fluorine atom. The relatively smaller size of the fluorine atom compared to the chlorine atom might slightly favor the reaction at the carbon-bromine bond.

Alternatively, an Ullmann-type coupling could be envisioned, which typically involves the copper-catalyzed reaction of two aryl halides. However, achieving regioselectivity in an unsymmetrical Ullmann coupling can be more challenging than in a Suzuki-Miyaura reaction and often requires the use of specifically activated substrates or stoichiometric amounts of copper.

Chemical Transformations and Derivatizations of this compound

The chemical reactivity of this compound is primarily centered around the carboxylic acid moiety and the potential for further substitution on the biphenyl core.

Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can be converted into a variety of derivatives. Standard organic transformations can be applied to modify this part of the molecule.

Esterification: The carboxylic acid can be converted to its corresponding esters through Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid). For sterically hindered carboxylic acids, alternative methods such as reaction with diazomethane (B1218177) or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an alcohol may be more effective.

Amide Formation: The carboxylic acid can be converted to amides by reaction with a primary or secondary amine. This transformation is typically facilitated by a coupling agent, such as DCC, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or by converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with the desired amine. The steric hindrance around the carboxylic acid in the target molecule might necessitate the use of more potent coupling agents or harsher reaction conditions.

Table 2: Potential Derivatizations of the Carboxylic Acid Moiety

| Reaction | Reagents | Product Functional Group |

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amide Formation | Amine (e.g., R-NH₂), Coupling Agent (e.g., DCC) | Amide |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Acid Chloride |

Further Functionalization and Substitution Reactions on the Biphenyl Core

The existing substituents on the biphenyl core of this compound will direct any subsequent functionalization reactions. The two phenyl rings have different electronic properties due to their respective substituents.

Electrophilic Aromatic Substitution: The ring bearing the carboxylic acid group is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carboxyl group. The other ring, substituted with two chlorine atoms and a fluorine atom, is also significantly deactivated due to the inductive electron-withdrawing effects of the halogens. Therefore, forcing conditions would likely be required for electrophilic substitution reactions such as nitration or further halogenation. The directing effects of the existing substituents would also need to be considered to predict the position of the incoming electrophile.

Nucleophilic Aromatic Substitution: The presence of multiple electron-withdrawing halogen atoms on one of the rings could make it susceptible to nucleophilic aromatic substitution, particularly at the positions activated by these groups. However, the high electron density of the aromatic rings generally makes nucleophilic substitution challenging without strong activation.

The functionalization of the biphenyl core is a complex undertaking due to the presence of multiple deactivating groups. Any further transformations would require careful selection of reagents and reaction conditions to achieve the desired outcome.

Structural Characterization and Elucidation of 3 ,5 Dichloro 4 Fluoro Biphenyl 3 Carboxylic Acid

Spectroscopic Characterization Techniques

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 3',5'-Dichloro-4-fluoro-biphenyl-3-carboxylic acid is expected to show distinct signals for the aromatic protons on both phenyl rings.

Ring A (Carboxylic Acid-Substituted Ring): This ring would exhibit a complex splitting pattern for its three protons. The proton adjacent to the carboxylic acid group would likely appear as a singlet or a narrowly split multiplet. The other two protons would show splitting patterns consistent with their positions relative to each other and the fluorine atom on the other ring, though long-range coupling would be weak.

Ring B (Dichloro- and Fluoro-Substituted Ring): The two equivalent protons on this ring are situated between a fluorine and a chlorine atom and ortho to a chlorine atom, respectively. They would likely appear as a doublet of doublets or a more complex multiplet due to coupling with the fluorine atom and with each other. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which would disappear upon D₂O exchange.

A hypothetical ¹H NMR data table is presented below to illustrate the expected signals.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | >10 | br s | - |

| Aromatic (Ring A) | 7.5 - 8.5 | m | - |

| Aromatic (Ring B) | 7.0 - 7.5 | m | J(H-F) and J(H-H) |

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule.

The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield shift (around 165-175 ppm).

The aromatic region would show a total of 12 signals, though some may overlap. The carbon atoms bonded to fluorine would exhibit a large one-bond coupling constant (¹J(C-F)), appearing as a doublet. Carbons two or three bonds away from the fluorine would show smaller couplings (²J(C-F) and ³J(C-F)).

The carbons bonded to chlorine would also have their chemical shifts influenced, generally shifted downfield.

Below is a hypothetical ¹³C NMR data table.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (J, Hz) |

| Carboxylic Acid (-C OOH) | 165 - 175 | - |

| Aromatic (C-F) | 155 - 165 | ¹J ≈ 250 |

| Aromatic (C-Cl) | 130 - 140 | - |

| Other Aromatic Carbons | 115 - 145 | ²J, ³J, ⁴J ≈ 1-25 |

| Quaternary Carbons | 130 - 150 | - |

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. The spectrum of this compound would be expected to show a single resonance for the fluorine atom. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom on the aromatic ring. Coupling to the ortho protons on the same ring would likely be observed, resulting in a triplet or a more complex multiplet.

To definitively assign the proton and carbon signals, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between protons on the same ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity between the two phenyl rings and the positions of the substituents.

The IR spectrum would confirm the presence of the key functional groups.

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ would be characteristic of the hydrogen-bonded carboxylic acid dimer.

A strong C=O stretching absorption for the carboxylic acid would be expected around 1700-1730 cm⁻¹.

C-O stretching and O-H bending vibrations would appear in the fingerprint region (below 1500 cm⁻¹).

C-Cl and C-F stretching vibrations would also be present in the fingerprint region.

Aromatic C-H and C=C stretching vibrations would be observed in their characteristic regions.

A summary of expected IR absorptions is provided in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700 - 1730 |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Carboxylic Acid | C-O stretch | 1210 - 1320 |

| Aryl-Fluorine | C-F stretch | 1100 - 1250 |

| Aryl-Chlorine | C-Cl stretch | 1000 - 1100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is employed to investigate the electronic transitions within a molecule, providing insights into the extent of conjugation in the biphenyl (B1667301) system. The absorption maxima (λmax) would indicate the energy required for π-π* and n-π* transitions. For this compound, the conjugation between the two phenyl rings, influenced by the electron-withdrawing chloro, fluoro, and carboxylic acid groups, would be expected to give rise to characteristic absorption bands.

Despite the utility of this technique, specific experimental UV-Vis spectroscopic data for this compound, including absorption maxima and molar absorptivity coefficients, are not available in the reviewed scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns. For this compound (molecular formula C₁₃H₇Cl₂FO₂), HRMS would confirm the elemental composition. The fragmentation pattern would likely involve characteristic losses, such as the cleavage of the carboxylic acid group (loss of COOH) or hydroxyl radical (loss of OH), as well as cleavages around the biphenyl linkage.

A search of the literature and spectral databases did not yield any published high-resolution mass spectrometry data or detailed fragmentation analysis for this compound.

| Expected HRMS Data | Value |

| Molecular Formula | C₁₃H₇Cl₂FO₂ |

| Exact Mass | Data not available |

| Key Fragmentation Pathways | Data not available |

Crystallographic Analysis

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Structure Determination

However, there are no published reports of a successful single-crystal X-ray diffraction study for this compound. Consequently, critical crystallographic data, such as the crystal system, space group, and unit cell dimensions, are not known.

| Crystallographic Parameters | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

Analysis of Molecular Conformation and Dihedral Angles within the Biphenyl System

The conformation of the biphenyl system is a key structural feature, defined by the dihedral angle (or torsion angle) between the planes of the two phenyl rings. This angle is influenced by steric hindrance from the substituents at the ortho positions and by crystal packing forces.

Without a crystal structure, the specific dihedral angle for this compound in the solid state remains undetermined.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

In the solid state, molecules of this compound would be expected to form various intermolecular interactions that dictate the crystal packing. These could include hydrogen bonding involving the carboxylic acid groups (often leading to dimer formation), halogen bonding (involving the chlorine atoms), and π-π stacking interactions between the aromatic rings.

As no crystallographic data is available, the nature of the intermolecular interactions and the specific crystal packing motifs for this compound have not been experimentally determined.

Computational and Theoretical Investigations of 3 ,5 Dichloro 4 Fluoro Biphenyl 3 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3',5'-Dichloro-4-fluoro-biphenyl-3-carboxylic acid at the atomic level. These computational methods provide a theoretical framework for predicting molecular structure, stability, and reactivity.

Geometry Optimization and Conformational Landscape Analysis

The three-dimensional arrangement of atoms in a molecule, or its geometry, is a key determinant of its physical and chemical properties. Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to the minimum energy of the molecule. For this compound, this process reveals the most stable conformation.

Due to the presence of a rotatable single bond between the two phenyl rings, this compound can exist in various conformations. Conformational landscape analysis involves mapping the energy of the molecule as a function of the dihedral angle between the two rings. This analysis helps to identify the most stable conformer (the global minimum on the potential energy surface) and any other low-energy conformers that may be present at room temperature. The relative energies of these conformers can provide insights into the molecule's flexibility and its interactions with other molecules.

Molecular Orbitals and Energy Level Analysis (e.g., HOMO-LUMO Gap)

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and stability. researchgate.net A large HOMO-LUMO gap indicates high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests that the molecule is more reactive and can be easily excited. For this compound, the analysis of its HOMO and LUMO energy levels provides valuable information about its potential as an electron donor or acceptor in chemical reactions.

Below is an example of how HOMO-LUMO data would be presented. Please note that these are illustrative values for a similar compound.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.78 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap | 5.53 |

Computational Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts)

Computational methods can also be used to predict various spectroscopic properties of molecules. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. By performing GIAO calculations on the optimized geometry of this compound, it is possible to predict the ¹H and ¹³C NMR spectra of the molecule. These predicted spectra can be compared with experimental data to confirm the molecular structure and to aid in the assignment of spectral peaks.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and uses a color scale to indicate regions of different electrostatic potential. Red colors typically represent regions of negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor areas), which are prone to nucleophilic attack. Green and yellow colors represent areas of neutral potential.

For this compound, the MEP map would reveal the most likely sites for intermolecular interactions. The electronegative oxygen, fluorine, and chlorine atoms are expected to be regions of negative potential, while the hydrogen atoms, particularly the one on the carboxylic acid group, would be regions of positive potential. This information is invaluable for predicting how the molecule will interact with other molecules, such as solvents or biological receptors.

Analysis of Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

Global reactivity descriptors are chemical concepts derived from the HOMO and LUMO energies that provide a quantitative measure of a molecule's reactivity. researchgate.net These descriptors include:

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as half of the HOMO-LUMO gap. A higher value of chemical hardness indicates greater stability and lower reactivity.

Chemical Potential (μ): Represents the escaping tendency of electrons from a molecule. It is calculated as the average of the HOMO and LUMO energies.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself. It is the negative of the chemical potential.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated from the chemical potential and chemical hardness. A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Below is an illustrative table of global reactivity descriptors for a related compound.

| Descriptor | Value (eV) |

|---|---|

| Chemical Hardness (η) | 2.765 |

| Chemical Potential (μ) | -4.015 |

| Electronegativity (χ) | 4.015 |

| Electrophilicity Index (ω) | 2.918 |

Computational Insights into Intramolecular Torsion and Rotational Barriers of the Biphenyl (B1667301) Rings

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for investigating the conformational dynamics of substituted biphenyls. These theoretical studies provide deep insights into the preferred spatial arrangement of the two phenyl rings and the energy required to rotate them relative to each other. For this compound, a comprehensive understanding of its three-dimensional structure is crucial, as it dictates the molecule's interactions and properties.

The central focus of computational analysis for this molecule is the torsional or dihedral angle, which describes the twist between the two phenyl rings around the central carbon-carbon bond. This angle is a delicate balance between two opposing forces: steric hindrance and electronic effects. The bulky chlorine atoms at the 3' and 5' positions, along with the fluorine at the 4'-position and the carboxylic acid group at the 3-position, create significant steric repulsion. This repulsion energetically disfavors a planar conformation where the two rings are in the same plane (a dihedral angle of 0° or 180°).

Conversely, electronic effects, specifically the extension of the π-conjugated system across both rings, would favor a planar arrangement to maximize orbital overlap. Computational methods allow for the precise calculation of the potential energy surface as a function of the dihedral angle, revealing the molecule's most stable conformation. For substituted biphenyls, this is typically a non-planar, or twisted, conformation. For instance, a DFT study on 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, a similarly substituted biphenyl carboxylic acid, revealed a dihedral angle of 26.09° between the adjacent rings of the biphenyl core. nih.gov

The energy required to overcome the rotational hindrance is known as the rotational barrier. There are two primary barriers of interest: one at the planar conformation (0°) and another at the perpendicular conformation (90°). Calculating these barriers is a key objective of computational studies. DFT calculations, using functionals like B3LYP, are adept at modeling these energy landscapes. The selection of the basis set in these calculations is critical for obtaining accurate results that correlate well with experimental data, should it be available. rsc.org

The magnitude of these barriers is influenced by the nature and position of the substituents. The two chlorine atoms in the meta positions of one ring and the fluorine atom in the para position of the same ring, along with the carboxylic acid group on the other ring, would all contribute to a complex interplay of steric and electronic effects that define the rotational energy profile of this compound.

To illustrate the typical findings from such computational studies, the following table presents data for other substituted biphenyls, which can serve as a reference for understanding the potential conformational energetics of this compound.

| Compound | Method | Calculated Dihedral Angle (°) | Calculated Rotational Barrier (kcal/mol) |

| Biphenyl | B3LYP/6-311+G | ~45 | ~2.0 (at 90°) |

| 2-Fluorobiphenyl | B3LYP/6-311+G | 49.7 | Not Specified |

| 2,2'-Difluorobiphenyl | B3LYP/6-311+G | 57.9 and 128.9 (two minima) | Not Specified |

| 3,3'-Difluorobiphenyl | B3LYP/6-311+G | ~45 and ~135 (two minima) | Not Specified |

| 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | B3LYP/6–311+ G(d,p) | 26.09 | Not Specified |

This table is illustrative and based on findings for other biphenyl compounds to provide context, as specific data for this compound was not found in the searched literature. The rotational barriers for biphenyl itself are known to be notoriously difficult to calculate with high accuracy. semanticscholar.orgcomporgchem.com

Structure Activity Relationship Sar and Molecular Modeling Studies of 3 ,5 Dichloro 4 Fluoro Biphenyl 3 Carboxylic Acid Analogs

Systematic Evaluation of Halogen Substituent Effects on Biological Activity Profiles

The nature and position of halogen substituents on the biphenyl (B1667301) scaffold are critical determinants of biological activity. Systematic evaluation of these substituents can reveal key insights into the electronic, steric, and lipophilic requirements for optimal interaction with a biological target.

The dichlorination at the 3' and 5' positions, combined with a fluorine at the 4-position, creates a distinct electronic environment on one of the phenyl rings. This substitution pattern can enhance binding affinity through favorable interactions with the receptor pocket. The fluorine atom, in particular, can modulate metabolic stability and alter the pKa of nearby functional groups, which can have a profound impact on the pharmacokinetic and pharmacodynamic properties of the compound.

The following table summarizes the general effects of halogen substitutions on the biological activity of biphenyl analogs, drawing from studies on related compounds.

| Halogen Substituent | Position | General Effect on Biological Activity |

| Chlorine (Cl) | 3', 5' | Can increase lipophilicity and may engage in specific hydrophobic or halogen bonding interactions within the receptor active site. |

| Fluorine (F) | 4 | Often improves metabolic stability and can modulate the electronic properties of the aromatic ring, potentially enhancing binding affinity. |

Pharmacophore Modeling for Identifying Key Structural Features for Biological Recognition

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For biphenyl carboxylic acid derivatives, a pharmacophore model would typically include key features such as a hydrogen bond acceptor (the carboxylate), hydrophobic aromatic rings, and potentially halogen bond donors.

In the absence of a known protein structure, ligand-based pharmacophore models can be developed from a series of active compounds. For instance, in the design of novel urate transporter 1 (URAT1) inhibitors, a pharmacophore fusion strategy was employed based on the structures of known inhibitors, which included a biphenyl carboxylic acid moiety as a key anionic component. researchgate.netmdpi.com

A hypothetical pharmacophore model for analogs of 3',5'-Dichloro-4-fluoro-biphenyl-3-carboxylic acid would likely include:

An anionic feature corresponding to the carboxylic acid, which is crucial for interaction with positively charged residues in a receptor.

Two hydrophobic aromatic features representing the biphenyl rings, which contribute to binding through van der Waals and pi-stacking interactions.

Potentially, specific sites for halogen bond donors, reflecting the importance of the chlorine and fluorine atoms.

This model can then be used to screen virtual libraries for new compounds with similar features and to guide the design of novel analogs with improved activity.

Molecular Docking Simulations with Proposed Receptors or Enzyme Active Sites

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is instrumental in elucidating the binding modes of biphenyl carboxylic acid derivatives and in predicting their binding affinities.

Docking studies of biphenyl carboxylic acid analogs into the active sites of various enzymes have revealed common binding motifs. For example, in the design of factor Xa inhibitors, molecular modeling was used to dock small molecule fragments into the S1 and S4 aryl-binding subsites, which were then linked to create potent inhibitors. nih.gov The carboxylic acid moiety frequently forms key ionic or hydrogen bond interactions with positively charged residues like arginine or lysine (B10760008) in the active site.

For this compound, the carboxylic acid would be expected to form a salt bridge or hydrogen bonds with a corresponding residue in the target protein. The dichlorinated phenyl ring and the fluorinated phenyl ring would likely occupy distinct hydrophobic pockets, with the halogen atoms potentially forming specific interactions that contribute to binding affinity and selectivity.

The binding affinity of a ligand for its target can be estimated using scoring functions within the docking software. These scores are based on the calculated intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces. For a series of 2-aryl/heteroaryl-quinoline-4-carboxylic acids, molecular docking studies were used to evaluate their binding to the plasmodium LDH receptor, with one ligand showing a strong binding energy of -9.05 kcal/mol. researchgate.net

By comparing the predicted binding affinities of a series of analogs, researchers can prioritize the synthesis of compounds with the highest predicted potency. Furthermore, docking into different but related receptor subtypes can help in predicting the selectivity of a compound, a crucial aspect in drug design to minimize off-target effects.

Rational Design Principles for Optimizing Biological Potency and Selectivity of Biphenyl Carboxylic Acids

The rational design of biphenyl carboxylic acids involves a multifaceted approach that integrates SAR data, pharmacophore models, and molecular docking simulations to guide the synthesis of optimized compounds. nih.gov Key principles include:

Scaffold Hopping and Modification : Exploring alternative scaffolds that maintain the key pharmacophoric features while improving properties such as solubility or metabolic stability.

Substituent Optimization : Systematically modifying the substituents on the biphenyl rings to enhance binding affinity and selectivity. This includes exploring different halogenation patterns and introducing other functional groups.

Bioisosteric Replacement : Replacing the carboxylic acid moiety with other acidic groups to modulate physicochemical properties and improve oral bioavailability.

For instance, the design of novel URAT1 inhibitors involved a pharmacophore fusion strategy, combining the biphenyl carboxylic acid fragment from one inhibitor with the hydrophobic component of another to create new chemical entities with potent activity. researchgate.netmdpi.com

Exploration of Bioisosteric Transformations of the Carboxylic Acid Moiety (e.g., Tetrazole Replacement) in Biphenyl Derivatives

The carboxylic acid group, while often essential for biological activity, can present challenges such as poor oral bioavailability and rapid metabolism. Bioisosteric replacement, the substitution of one functional group with another that has similar physicochemical properties, is a common strategy to overcome these limitations. nih.gov

The tetrazole ring is a well-established bioisostere for the carboxylic acid group. nih.govdrughunter.comcambridgemedchemconsulting.com It has a similar pKa and can participate in similar ionic and hydrogen bonding interactions. cambridgemedchemconsulting.com In several classes of drugs, including angiotensin II receptor antagonists, the replacement of a carboxylic acid with a tetrazole has led to improved potency and pharmacokinetic profiles. nih.govdrughunter.com

The following table compares the properties of a carboxylic acid with its tetrazole bioisostere.

| Feature | Carboxylic Acid | Tetrazole |

| Acidity (pKa) | ~4-5 | ~4.5-5 |

| Hydrogen Bonding | Acceptor and Donor | Acceptor and Donor |

| Lipophilicity | Generally lower | Generally higher |

| Metabolic Stability | Can undergo glucuronidation | Generally more stable |

The application of this strategy to this compound could lead to analogs with enhanced therapeutic potential. Other potential bioisosteres for the carboxylic acid moiety include hydroxamic acids, acylsulfonamides, and various acidic five-membered heterocyclic rings. nih.gov

Mechanistic Investigations of Biological Interactions Involving 3 ,5 Dichloro 4 Fluoro Biphenyl 3 Carboxylic Acid and Its Analogs

Enzyme Inhibition Mechanisms and Kinetics

Investigation of Inhibition against Specific Enzymes (e.g., bacterial hyaluronidase)

No publicly available research data specifically details the investigation of 3',5'-Dichloro-4-fluoro-biphenyl-3-carboxylic acid or its close analogs as inhibitors of bacterial hyaluronidase (B3051955) or any other specific enzyme.

Kinetic Analysis of Enzyme Inhibition

There is no information available in the scientific literature regarding the kinetic analysis of enzyme inhibition by this compound.

Receptor Binding Mechanisms and Ligand-Target Engagement

Scientific literature does not currently contain studies on the receptor binding mechanisms or ligand-target engagement of this compound.

Modulation of Specific Cellular Pathways and Molecular Networks by Biphenyl (B1667301) Carboxylic Acid Scaffolds

While the broader class of biphenyl carboxylic acid scaffolds has been investigated for various biological activities, there is no specific research available on how this compound modulates specific cellular pathways or molecular networks.

Development and Application of In Vitro Assays for Target Interaction and Functional Activity Assessment

There are no published in vitro assays specifically developed or applied for assessing the target interaction and functional activity of this compound.

Advanced Analytical Methodologies in the Research of 3 ,5 Dichloro 4 Fluoro Biphenyl 3 Carboxylic Acid

Chromatographic Separation and Purity Assessment

Chromatography is an indispensable tool for the separation and analysis of 3',5'-Dichloro-4-fluoro-biphenyl-3-carboxylic acid from reaction mixtures and for the precise assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two complementary methods widely employed for these purposes.

Reverse-phase HPLC (RP-HPLC) is the most common and effective technique for the analysis of aromatic carboxylic acids like this compound. The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve adequate separation from starting materials, intermediates, and potential by-products.

Method development for this compound typically focuses on a reverse-phase approach where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture. actascientific.com A gradient elution is often preferred over an isocratic one to ensure the efficient elution of compounds with a wide range of polarities. The biphenyl (B1667301) structure and carboxylic acid group necessitate careful selection of the mobile phase, which usually consists of an aqueous component with a pH modifier (like formic acid, acetic acid, or a phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. ekb.egsielc.com The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. researchgate.net Detection is typically performed using a UV detector, as the two phenyl rings in the molecule provide strong chromophores, often at wavelengths between 205 and 254 nm. ekb.eg

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Column | Reverse-Phase C18 or Phenyl-Hexyl (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic interactions necessary for retaining the aromatic biphenyl structure. |

| Mobile Phase A | Water with 0.1% Formic Acid or Phosphate Buffer (pH 2.5-3.5) | Acidic pH suppresses ionization of the carboxylic acid, improving peak shape and retention. |

| Mobile Phase B | Acetonitrile or Methanol | Organic solvent used to elute the compound from the nonpolar stationary phase. |

| Elution | Gradient (e.g., 50% to 95% B over 20 minutes) | Ensures separation of impurities with varying polarities and efficient elution of the main compound. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns, providing good efficiency and reasonable run times. |

| Detection | UV at ~220 nm or ~254 nm | The aromatic rings exhibit strong absorbance in the UV region, allowing for sensitive detection. |

Once developed, the analytical method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. researchgate.nettheviews.in Validation confirms the reliability of the method through the assessment of several performance characteristics. pharmaguideline.comamsbiopharma.com These parameters include specificity (the ability to assess the analyte unequivocally in the presence of other components), linearity (proportionality of the signal to the concentration), accuracy (closeness to the true value), precision (repeatability and reproducibility of the results), and the limits of detection (LOD) and quantitation (LOQ). actascientific.com A properly validated HPLC method provides documented evidence that the procedure is reliable for the quantitative determination of purity and the detection of trace impurities.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively for the qualitative analysis of this compound. globalresearchonline.net Its primary applications are in monitoring the progress of a chemical reaction and for the preliminary assessment of product purity. utexas.edu

In a typical TLC analysis, a silica (B1680970) gel plate serves as the polar stationary phase. utexas.edu The mobile phase, or eluent, is a mixture of organic solvents. For an aromatic carboxylic acid, a common eluent system would be a mixture of a nonpolar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent such as ethyl acetate. silicycle.comrochester.edu The addition of a small amount of acetic or formic acid to the mobile phase is often necessary to prevent the "tailing" or streaking of the carboxylic acid spot, which occurs due to strong interactions with the acidic silica gel. researchgate.net

The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. globalresearchonline.net The progress of a reaction can be visualized by spotting the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same lane) on the TLC plate. As the reaction proceeds, the spot corresponding to the starting material diminishes while the product spot appears and intensifies. The relative polarity of the compounds determines their retention factor (Rf value); less polar compounds travel further up the plate (higher Rf), while more polar compounds have a stronger affinity for the silica gel and travel shorter distances (lower Rf). globalresearchonline.net Due to its aromatic structure, this compound can be easily visualized under a UV lamp at 254 nm.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase | Silica Gel 60 F254 Plate | Polar adsorbent for separation based on polarity. |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) + 0.5% Acetic Acid | Solvent system to elute compounds. Acetic acid is added to improve the spot shape of the carboxylic acid product. researchgate.net |

| Visualization | UV Light (254 nm) | The aromatic rings of the analyte and related compounds allow for non-destructive visualization. |

| Hypothetical Rf (Starting Material) | ~0.6 | Represents a less polar precursor (e.g., an ester or bromo-analogue). |

| Hypothetical Rf (Product) | ~0.3 | The more polar carboxylic acid product travels less up the plate. |

Elemental Analysis for Verification of Compound Composition and Purity

Elemental analysis is a fundamental analytical technique that provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a sample. For a halogenated compound such as this compound, the analysis can be extended to include chlorine and fluorine. This technique is crucial for confirming the empirical formula of a newly synthesized compound and serves as a key indicator of its absolute purity.

The process involves the complete combustion of a small, precisely weighed sample under controlled conditions. The resulting combustion gases (CO₂, H₂O, etc.) are quantitatively measured. Halogens are typically converted to silver halides or other measurable forms. The experimentally determined percentages of each element are then compared against the theoretical values calculated from the compound's molecular formula (C₁₃H₇Cl₂FO₂). A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the correct elemental composition and high purity of the sample.

| Element | Symbol | Atomic Mass | Count | Total Mass | Theoretical Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 13 | 156.143 | 54.79% |

| Hydrogen | H | 1.008 | 7 | 7.056 | 2.48% |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 24.87% |

| Fluorine | F | 18.998 | 1 | 18.998 | 6.67% |

| Oxygen | O | 15.999 | 2 | 31.998 | 11.22% |

| Total | 285.101 | 100.00% |

Q & A

Basic Research Questions

Q. What are the key structural features of 3',5'-Dichloro-4-fluoro-biphenyl-3-carboxylic acid, and how do substituents influence its reactivity?

- The compound consists of a biphenyl backbone with chlorine atoms at the 3' and 5' positions, a fluorine at the 4-position, and a carboxylic acid group at the 3-position. The electron-withdrawing chlorine and fluorine substituents decrease electron density in the aromatic rings, enhancing electrophilic substitution resistance and directing reactivity toward meta/para positions. The carboxylic acid group enables hydrogen bonding and salt formation, critical for solubility and interaction with biological targets .

Q. What synthetic strategies are commonly employed to prepare halogenated biphenyl carboxylic acids like this compound?

- Suzuki-Miyaura cross-coupling is a primary method, using a boronic acid derivative of one aryl ring and a halogenated (Cl/F) aryl halide. For example, coupling 3-chloro-5-fluorophenylboronic acid with a brominated benzoic acid derivative under palladium catalysis achieves the biphenyl framework. Post-synthetic modifications, such as oxidation or hydrolysis, may introduce the carboxylic acid group .

Q. How can researchers confirm the purity and identity of this compound after synthesis?

- Analytical techniques include:

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material).

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine’s deshielding effects, chlorine’s splitting patterns).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

- Key variables include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling.

- Solvent system : A mix of toluene/ethanol (4:1) balances solubility and reaction kinetics.

- Temperature and time : 80–100°C for 12–24 hours under inert atmosphere.

- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to isolate the product .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties and interactions?

- Density Functional Theory (DFT) : Models electronic effects of substituents (e.g., Hammett σ values for Cl/F).

- Molecular Dynamics (MD) : Simulates binding interactions with enzymes or receptors, leveraging the carboxylic acid’s ionization state at physiological pH.

- ADMET Prediction Tools : Estimate solubility, permeability, and metabolic stability using platforms like SwissADME .

Q. How should researchers design bioactivity studies to evaluate this compound’s potential as an enzyme inhibitor?

- Target selection : Prioritize enzymes with known sensitivity to halogenated aromatics (e.g., cytochrome P450, kinases).

- Assay setup : Use fluorescence-based or colorimetric assays (e.g., NADPH depletion for oxidoreductases).

- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values. Include controls with structurally similar analogs (e.g., 4-(3-chloro-4-fluorophenyl)benzoic acid) to compare potency .

Q. How can contradictions in reported data (e.g., conflicting solubility or activity values) be resolved?

- Reproducibility checks : Validate experimental conditions (pH, solvent, temperature) against literature.

- Comparative studies : Test the compound alongside analogs (e.g., 3',4'-dichloro derivatives) under identical conditions.

- Advanced characterization : Use X-ray crystallography to resolve structural ambiguities or isomeric mixtures .

Methodological Considerations

- Spectral Data Interpretation : Fluorine’s strong electronegativity causes distinct splitting in ¹⁹F NMR (e.g., coupling constants between adjacent Cl/F substituents ~8–12 Hz) .

- Handling Precautions : Chlorine and fluorine substituents may generate toxic byproducts (e.g., HCl/HF) during synthesis; use fume hoods and neutralization traps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.